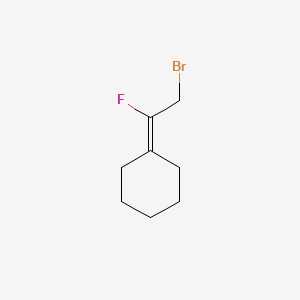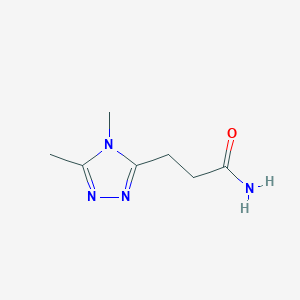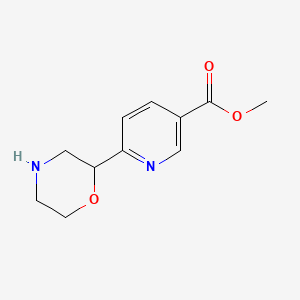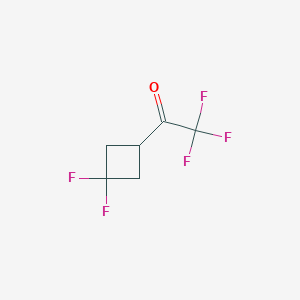
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with suitable reagents under controlled conditions. One common method includes the reduction of 3,3-difluorocyclobutanecarboxylic acid using sodium borohydride in tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the electronic distribution and reactivity of the compound, affecting its interactions with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: A related compound with similar structural features but different functional groups.
1-(3,3-Difluorocyclobutyl)ethanol: Another similar compound with an alcohol functional group instead of a ketone.
Uniqueness
1-(3,3-Difluorocyclobutyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both cyclobutyl and trifluoroethanone moieties, which impart distinct chemical properties and reactivity. Its multiple fluorine atoms contribute to its stability and potential for diverse applications.
Properties
Molecular Formula |
C6H5F5O |
|---|---|
Molecular Weight |
188.09 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H5F5O/c7-5(8)1-3(2-5)4(12)6(9,10)11/h3H,1-2H2 |
InChI Key |
NHIYUCYSBBLCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


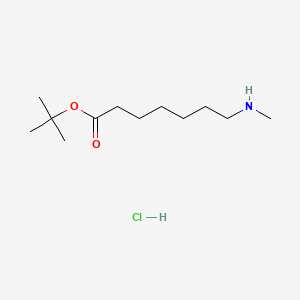
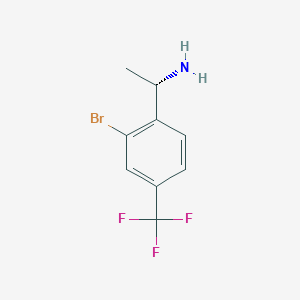
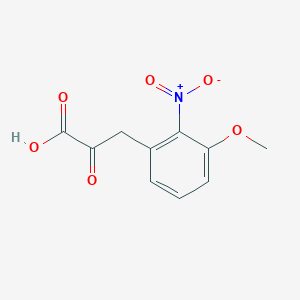
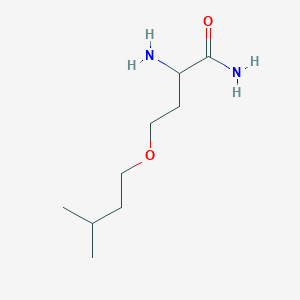
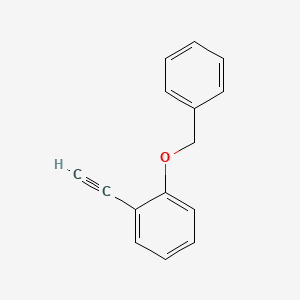
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)

![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
